molecular formula C17H25NO4S B6908193 N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6908193
M. Wt: 339.5 g/mol
InChI Key: RLJQPFHRSCBAHS-UHFFFAOYSA-N
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Description

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines an oxolane ring, a hydroxyethyl group, and a tetrahydronaphthalene sulfonamide moiety

Properties

IUPAC Name

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c19-9-7-17(8-10-22-13-17)12-18-23(20,21)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11,18-19H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJQPFHRSCBAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the tetrahydronaphthalene moiety and subsequent coupling with the oxolane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxolane ring and hydroxyethyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: shares similarities with other sulfonamide derivatives and oxolane-containing compounds.

    Oxolane derivatives: Compounds with similar oxolane rings but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic backbones.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

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